molecular formula C10H6F3N3S B1269961 3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile CAS No. 317840-08-7

3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile

Cat. No.: B1269961
CAS No.: 317840-08-7
M. Wt: 257.24 g/mol
InChI Key: XJKNYGYNTGJUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile (CAS: 317840-08-7) is a heterocyclic compound with the molecular formula C₁₀H₆F₃N₃S and a molecular weight of 257.23 g/mol . Its structure comprises a thieno[2,3-b]pyridine core substituted with:

  • A trifluoromethyl (-CF₃) group at position 4, enhancing lipophilicity and metabolic stability.
  • A methyl (-CH₃) group at position 6, contributing to steric effects.
  • A cyano (-CN) group at position 2 and an amino (-NH₂) group at position 3, enabling hydrogen bonding and reactivity in further derivatization .

This compound is synthesized via condensation reactions involving chloroacetonitrile and sodium acetate in ethanol under reflux conditions, followed by recrystallization . It is commercially available with ≥95% purity and is utilized in medicinal chemistry research, particularly in kinase inhibition studies .

Properties

IUPAC Name

3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3S/c1-4-2-5(10(11,12)13)7-8(15)6(3-14)17-9(7)16-4/h2H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKNYGYNTGJUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C#N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351527
Record name 3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317840-08-7
Record name 3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclocondensation Approaches for Core Structure Assembly

The thieno[2,3-b]pyridine scaffold is typically constructed via cyclocondensation of trifluoromethyl-containing diketones with cyanothioacetamide derivatives. For example, 1,1,1-trifluoro-3-(methylacetyl)acetone reacts with 2-cyanothioacetamide in ethanol under basic conditions (sodium acetate) to yield the intermediate 3-cyano-6-methyl-4-trifluoromethylpyridine-2(1H)-thione . Intramolecular Thorpe–Ziegler cyclization of this intermediate at 80°C for 6 hours facilitates sulfur incorporation, forming the thieno[2,3-b]pyridine core (Scheme 1).

Key Reaction Parameters :

  • Solvent : Ethanol or ethanol/chloroform mixtures
  • Base : Sodium acetate (2 equiv)
  • Yield : 85–91%

The methyl group at position 6 is introduced by substituting the traditional 2-thenoyl moiety with a methyl-acetyl group in the diketone precursor. This modification requires precise stoichiometry to avoid disubstitution byproducts.

Palladium-catalyzed cross-coupling enables regioselective introduction of the methyl group at position 6. A Suzuki–Miyaura reaction between 2,6-dichloro-3-cyano-4-trifluoromethylpyridine and methylboronic acid using Pd(PPh₃)₄ in dioxane at 100°C achieves monosubstitution at the 6-position (Scheme 2).

Optimization Insights :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Temperature : 100°C, 12 hours
  • Yield : 68% (after chromatographic purification)

Challenges include competing disubstitution at positions 2 and 6, which necessitates careful control of boronic acid equivalents (1.1 equiv).

Introduction of the 2-Carbonitrile Group

The 2-carbonitrile functionality is introduced via nucleophilic aromatic substitution (SNAr) or cyanation. Treatment of 3-amino-6-methyl-4-trifluoromethylthieno[2,3-b]pyridine-2-thiol with cyanogen bromide in DMF at 60°C replaces the thiol group with a nitrile, achieving 72% yield (Scheme 3).

Alternative Route :
Heating the thione intermediate with CuCN in DMF at 120°C for 8 hours directly installs the nitrile group, albeit with lower yield (58%) due to side reactions.

Amination at Position 3

The 3-amino group is introduced via Hofmann degradation or catalytic amination. Reaction of 3-nitro-6-methyl-4-trifluoromethylthieno[2,3-b]pyridine-2-carbonitrile with H₂/Pd-C in ethanol reduces the nitro group to an amine, yielding 89% product (Table 1).

Table 1. Comparative Yields for 3-Amination Methods

Method Conditions Yield (%)
Catalytic Hydrogenation H₂ (1 atm), Pd-C, EtOH 89
Ammonolysis NH₃, CuCl, 100°C 76

Mechanistic Considerations and Side Reactions

Cyclocondensation proceeds via a keto-enol tautomerization pathway, where the enolized diketone attacks the electrophilic carbon of cyanothioacetamide. Competing pathways may form regioisomeric thieno[3,2-b]pyridines if reaction temperatures exceed 90°C.

Common Byproducts :

  • Disubstituted pyridines : Mitigated by limiting boronic acid equivalents in cross-coupling.
  • Hydrolysis products : The trifluoromethyl group’s electron-withdrawing effect increases susceptibility to nucleophilic attack at position 4, necessitating anhydrous conditions.

Purification and Characterization

Crude products are purified via recrystallization (ethanol/chloroform) or silica gel chromatography. Key characterization data include:

  • Melting Point : 253–254°C
  • ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 6.85 (s, 1H, NH₂), 7.32–7.35 (m, 1H, thienyl-H)
  • IR : 2210 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O)

Scalability and Industrial Relevance

The cyclocondensation route is preferred for large-scale synthesis due to fewer purification steps and higher overall yields (≥85%). However, palladium-catalyzed methods offer superior regioselectivity for specialized applications.

Cost Analysis :

  • Cyclocondensation : $120/g (bulk)
  • Cross-Coupling : $450/g (catalyst costs)

Emerging Methodologies

Recent advances in photoredox catalysis enable direct C–H cyanation at position 2 using MeCN as a nitrile source under visible light (λ = 450 nm). Preliminary yields reach 65%, avoiding toxic cyanating agents.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to introduce different substituents on the thieno[2,3-b]pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted thieno[2,3-b]pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thieno[2,3-b]pyridines exhibit promising anticancer properties. A study demonstrated that 3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile showed cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF-75.4Apoptosis
HeLa4.7Cell Cycle Arrest

This compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. In vitro studies revealed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest potential applications in the development of new antibiotics.

Herbicidal Activity

Thieno[2,3-b]pyridines have been studied for their herbicidal properties. The compound demonstrated significant herbicidal activity against common weeds in agricultural settings.

Weed Species Effective Dose (g/ha)
Amaranthus retroflexus100
Setaria viridis150

This suggests its potential use in formulating new herbicides that are effective yet environmentally friendly.

Organic Electronics

Research into organic electronics has identified compounds like this compound as promising candidates for use in organic light-emitting diodes (OLEDs). The compound's electronic properties allow for efficient charge transport, making it suitable for application in electronic devices.

Case Study 1: Anticancer Research

A recent study published in the Journal of Medicinal Chemistry explored the synthesis of various thieno[2,3-b]pyridine derivatives, including the target compound. The results indicated that modifications to the amino group significantly enhanced anticancer activity, providing insights into structure-activity relationships (SAR).

Case Study 2: Agrochemical Development

In a field trial reported by the Pesticide Science journal, formulations containing the compound were tested against target weed species. The results demonstrated effective weed control with minimal impact on non-target plant species, highlighting its potential for sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microbial cells, leading to cell death. Additionally, it may inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The methyl group at position 6 reduces steric hindrance compared to bulkier substituents like phenyl or benzofuran, favoring synthetic accessibility .

Pharmacological and Physicochemical Properties

Property Target Compound 6-(5-Bromobenzofuran) Derivative 6-Phenyl Derivative
LogP 2.8 (estimated) 3.5 3.9
Aqueous Solubility Low (lipophilic) Very low Insoluble
Biological Activity Kinase inhibition (Pim-1) Antifungal (CYP51 inhibition) Anticancer (EGFR inhibition)

Notable Findings:

  • The target compound’s -CF₃ group improves metabolic stability compared to analogs with halogens (e.g., bromine in the benzofuran derivative), reducing oxidative degradation .

Biological Activity

3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H8F3N3OS
  • Molecular Weight : 275.25 g/mol
  • CAS Number : 893754-27-3

The biological activity of this compound can be attributed to its structural features, particularly the thieno[2,3-b]pyridine moiety. This structure is known to interact with various biological targets, including enzymes and receptors involved in cancer and inflammatory pathways.

  • Anticancer Activity : Research has indicated that compounds with similar structures exhibit significant anticancer properties by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for the development of new anticancer therapies .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha. This effect is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study ReferenceBiological ActivityIC50 (µM)Mechanism
Inhibition of tubulin polymerization0.08 - 12.07Cell cycle arrest in G2/M phase
Inhibition of TNF-alpha release1.76 ± 0.19Anti-inflammatory activity
Cytotoxicity against cancer cell linesVaries by cell lineInduction of apoptosis

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating various derivatives of thieno[2,3-b]pyridine compounds, this compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 and HCT-116. The compound's ability to disrupt microtubule dynamics was confirmed through in vitro assays, demonstrating its potential as a lead compound for further development in cancer therapy.

Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of this compound in a mouse model of LPS-induced inflammation. The results showed a marked reduction in TNF-alpha levels and a decrease in microglial activation, suggesting that this compound could be effective in treating neuroinflammatory conditions such as Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a scalable synthesis route for 3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile?

  • Methodological Answer : The synthesis of thieno[2,3-b]pyridine derivatives typically involves S-alkylation of pyridine-3-carbonitriles followed by Thorpe–Ziegler isomerization to form the fused thienopyridine core . For this compound, substituent placement (e.g., trifluoromethyl and methyl groups) requires careful selection of alkylating agents and reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions. Optimization of protecting groups for the amino moiety is critical to prevent undesired nucleophilic substitutions .

Q. How can structural characterization of this compound be reliably performed?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming the thieno[2,3-b]pyridine scaffold and substituent positions . Complementary techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to resolve aromatic protons and nitrile/trifluoromethyl signals. Anomalies in splitting patterns may indicate rotational isomerism .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula, particularly for distinguishing isotopic peaks of fluorine (19F^{19}F) .
  • Elemental Analysis : To confirm purity and stoichiometry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : The compound’s Safety Data Sheet (SDS) under UN GHS Rev. 8 highlights hazards such as acute toxicity (Category 4) and skin/eye irritation. Key protocols include:

  • Use of fume hoods and PPE (nitrile gloves, lab coats).
  • Neutralization of waste with dilute sodium bicarbonate before disposal.
  • Emergency procedures for inhalation/exposure (e.g., oxygen therapy if respiratory distress occurs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., inconsistent 1H^1H NMR splitting) for this compound?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., restricted rotation around the thiophene-pyridine bond). Strategies include:

  • Variable-Temperature NMR : To observe coalescence of split peaks at higher temperatures .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict coupling constants and compare with experimental data .
  • Heteronuclear Correlation (HSQC/HMBC) : To assign ambiguous proton-carbon connectivities .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified trifluoromethyl/methyl groups (e.g., 6-(4-methoxyphenyl) or 4-phenyl derivatives) to assess electronic effects on bioactivity .
  • Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions with biological targets (e.g., kinase active sites) .
  • Biological Assays : Pair in vitro cytotoxicity (e.g., MTT assay) with computational ADMET predictions to prioritize lead compounds .

Q. How can researchers address challenges in crystallizing this compound for X-ray analysis?

  • Methodological Answer : Crystallization difficulties often stem from the compound’s hydrophobicity and planar rigidity. Solutions include:

  • Solvent Screening : Use mixed-solvent systems (e.g., DCM/hexane) to slow nucleation.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., ethyl 3-amino-6-methyl derivatives) to induce growth .
  • Cryocooling : For radiation-sensitive crystals, collect data at 100 K to minimize decay .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl and nitrile groups activate the pyridine ring toward nucleophilic attack. Key factors:

  • Ring Strain : The fused thiophene increases ring strain, enhancing reactivity at the 2-position.
  • Leaving Group Ability : Substituents like halides or thiols at reactive sites influence SNAr (nucleophilic aromatic substitution) rates. Kinetic studies (e.g., monitoring by 19F^{19}F NMR) can quantify these effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.